Tall-oil pitch, potassium salt

Catalog No.
S1823175
CAS No.
168109-75-9
M.F
C11H21NO2
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tall-oil pitch, potassium salt

CAS Number

168109-75-9

Product Name

Tall-oil pitch, potassium salt

Molecular Formula

C11H21NO2

Molecular Weight

0

Synonyms

Tall-oil pitch, potassium salt

Tall-oil pitch, potassium salt is a chemical compound derived from tall oil, which is a viscous by-product obtained during the kraft process of wood pulp production, primarily from coniferous trees. This compound is characterized by its yellow-black color and distinctive odor. Tall oil itself consists of a mixture of fatty acids, resin acids, and unsaponifiable components, with the primary fatty acids being oleic, linoleic, and palmitic acids . The potassium salt form is specifically produced through the saponification of tall oil pitch using potassium hydroxide, resulting in the formation of potassium salts of the carboxylic acids present in the pitch .

The primary chemical reaction involved in the formation of tall-oil pitch, potassium salt is saponification. This process entails the reaction between tall oil pitch and an alkali (in this case, potassium hydroxide) to produce fatty acid salts and glycerol:

RCOOR +KOHRCOOK+R OH\text{RCOOR }+\text{KOH}\rightarrow \text{RCOOK}+\text{R OH}

Where RCOORRCOOR' represents an ester from tall oil pitch, RCOOKRCOOK is the resulting potassium salt of the fatty acid, and ROHR'OH is an alcohol . Additionally, during this reaction, free carboxylic acids can also be converted into their respective potassium salts.

Tall-oil pitch, potassium salt exhibits biological activity primarily as a pesticidal agent. It acts as a soap that can control various pests by disrupting their cell membranes upon contact. This mechanism leads to dehydration and ultimately death of the insects it targets. Its applications include use on ornamentals and other plants to manage insect populations effectively . The compound's low toxicity to humans and animals makes it suitable for agricultural applications.

The synthesis of tall-oil pitch, potassium salt typically involves the following steps:

  • Extraction: Tall oil is extracted from black liquor during the kraft pulping process.
  • Saponification: The extracted tall oil is mixed with an excess of potassium hydroxide in a controlled environment to facilitate saponification.
  • Separation: The resulting mixture undergoes separation processes to isolate the potassium salt from unreacted materials.
  • Purification: The final product may undergo further purification to enhance its quality for specific applications .

Tall-oil pitch, potassium salt has several notable applications:

  • Pesticidal Soap: Used effectively in agriculture to control pests on ornamental plants.
  • Emulsifier: Acts as an emulsifier in various industrial applications.
  • Binder: Utilized as a binder in cement and asphalt formulations.
  • Adhesive: Serves as an adhesive component in various products .

Research into the interactions of tall-oil pitch, potassium salt with other substances indicates its effectiveness in enhancing emulsions and stabilizing mixtures in various industrial processes. Studies have shown that its emulsifying properties can improve product stability and performance in formulations such as paints and coatings . Additionally, its interaction with other surfactants has been explored to optimize pest control formulations.

Several compounds share similarities with tall-oil pitch, potassium salt. Here are some notable examples:

Compound NameDescriptionUnique Features
Tall Oil Fatty AcidDerived from tall oil; primarily oleic acid.Lower cost; widely used in soap production.
Sodium TallateSodium salt form of tall oil; used similarly.More soluble than potassium salt; different solubility profile.
Potassium OleatePotassium salt of oleic acid; used as a surfactant.Commonly used in food applications; more refined structure.
Rosin SoapDerived from rosin; used in adhesives and inks.Contains more resin acids; different application spectrum.

Tall-oil pitch, potassium salt stands out due to its dual functionality as both a pesticide and an emulsifier while maintaining lower toxicity levels compared to some synthetic alternatives . Its unique composition allows for effective pest control and industrial applications without significant environmental impact.

Primary Components: Fatty Acids and Resin Acids

Tall-oil pitch, potassium salt represents a complex chemical mixture derived from the saponification of tall oil pitch with potassium hydroxide [1] . The compound exhibits a heterogeneous composition characterized by two primary acidic components: fatty acids and resin acids, which together constitute the majority of the saponifiable fraction [3] [15]. The typical composition of the precursor tall oil demonstrates approximately 32% fatty acids and 49% resin acids, with the remaining 19% comprising unsaponifiable neutral compounds [3].

The fatty acid fraction predominantly consists of long-chain monocarboxylic acids with carbon chain lengths ranging from C16 to C18 [3] [15]. These components exhibit varying degrees of unsaturation, with oleic acid representing the most abundant monounsaturated species and linoleic acid serving as the primary polyunsaturated constituent [5] [15]. The resin acid fraction comprises diterpene carboxylic acids with the molecular formula C20H30O2, characterized by tricyclic structures containing phenanthrene-like ring systems [6] [15].

Fatty AcidMolecular FormulaMolecular Weight (g/mol)StructureDouble BondsTypical Concentration in Tall Oil (%)
Oleic AcidC18H34O2282.46CH3(CH2)7CH=CH(CH2)7COOH125-35
Linoleic AcidC18H32O2280.45CH3(CH2)4CH=CHCH2CH=CH(CH2)7COOH215-25
Linolenic AcidC18H30O2278.43CH3CH2CH=CHCH2CH=CHCH2CH=CH(CH2)7COOH32-5
Palmitic AcidC16H32O2256.42CH3(CH2)14COOH03-8
Stearic AcidC18H36O2284.48CH3(CH2)16COOH01-3

Table 1: Common Fatty Acids in Tall Oil

Resin AcidMolecular FormulaMolecular Weight (g/mol)TypeTypical Concentration in Tall Oil (%)
Abietic AcidC20H30O2302.45Abietic type20-30
Pimaric AcidC20H30O2302.45Pimaric type5-10
Isopimaric AcidC20H30O2302.45Pimaric type5-10
Dehydroabietic AcidC20H28O2300.44Abietic type5-15
Sandaracopimaric AcidC20H30O2302.45Pimaric type2-5

Table 2: Common Resin Acids in Tall Oil

Oleic, Linoleic, and Linolenic Acid Derivatives

The fatty acid derivatives in tall-oil pitch, potassium salt are dominated by unsaturated C18 compounds, with oleic acid derivatives representing the most significant fraction [5]. Oleic acid (cis-9-octadecenoic acid) contains a single double bond at the 9-position, conferring specific molecular geometry that influences both chemical reactivity and physical properties [10] [26]. The potassium salt of oleic acid exhibits the molecular formula C18H33KO2 with a molecular weight of 320.56 g/mol [10].

Kraft Pulping Process and Tall Oil Pitch Isolation

The synthesis of tall-oil pitch, potassium salt begins with the kraft pulping process, where coniferous wood is digested under highly alkaline conditions. During this process, temperatures of 140-180°C and sodium hydroxide concentrations of 16-20% active alkali convert the esters and carboxylic acids present in wood extractives into soluble sodium salts [1] [2]. The optimal conditions for maximizing tall oil soap yield involve maintaining temperatures between 160-170°C with 17-19% active alkali concentration [1].

The kraft pulping process yields tall oil soap at rates ranging from 20-50 kg per ton of pulp, with Scots pine grown in northern Scandinavia producing yields exceeding 50 kg per ton [2]. The black liquor containing the dissolved tall oil soap is concentrated through multiple-effect evaporation from an initial 15% dry content to approximately 20-30% solids content [3]. At this concentration, the tall oil soap becomes insoluble due to the common ion effect caused by sodium ions, allowing for efficient separation through skimming operations [4].

The composition of tall oil soap consists primarily of sodium salts of fatty acids (oleic, linoleic, and palmitic acids) and resin acids (primarily abietic acid and its derivatives) [1]. The ratio of fatty acid to resin acid soaps significantly affects the separation efficiency, with mixed micelles having ratios between 1:1 and 2:1 showing superior stability compared to singular soap systems [4]. The minimum solubility of tall oil soap in black liquor typically ranges from 7-15 kg per ton of dry black liquor solids, with optimal skimming occurring at 25% total solids content [4].

Table 1: Kraft Pulping Process Parameters

ParameterValue RangeOptimal ConditionsImpact on Yield
Temperature140-180°C160-170°CHigher temperature increases extraction
Sodium hydroxide concentration16-20% active alkali17-19% active alkaliOptimal alkali promotes saponification
Sodium sulfide concentration2-6% on wood3-4% on woodMaintains alkalinity
Cooking time2-6 hours3-4 hoursSufficient time for complete reaction
Liquor to wood ratio4-5:14.5:1Adequate liquid contact
Tall oil soap yield20-50 kg/ton pulp30-40 kg/ton pulpSpecies-dependent maximum
Black liquor solids content (skimming)20-30%25%Optimal for soap separation
Tall oil soap minimum solubility7-15 kg/ton dry solids10-12 kg/ton dry solidsIndicates separation efficiency

Acidulation and Neutralization Techniques

The acidulation process converts tall oil soap into crude tall oil through reaction with sulfuric acid, following the fundamental reaction: R-COONa + H+ → R-COOH + Na+ [1] [3]. This process typically occurs in batch reactors where tall oil soap is heated to 90-100°C and treated with concentrated sulfuric acid (93-98% H2SO4) at consumption rates of 200-300 kg per ton of crude tall oil produced [3] [5].

The acidulation reaction is maintained at pH levels between 2.5-4.0, with optimal conditions targeting pH 3.0-4.0 for effective phase separation [6] [7]. The reaction time varies from 20-120 minutes, with 60-90 minutes being optimal for complete conversion [3]. During acidulation, several concurrent reactions occur including the precipitation of sodium lignates, formation of calcium sulfate precipitates, and the release of hydrogen sulfide gas from sulfide ions present in the soap [1].

The settling phase following acidulation is critical for product quality, typically requiring 8-12 hours for clear phase separation [3]. This process results in three distinct layers: crude tall oil (top), lignin emulsion (middle), and aqueous phase containing spent acid (bottom) [1]. The crude tall oil yield from acidulation typically ranges from 95-98%, with optimal conditions achieving 96-97% recovery efficiency [5] [3].

Advanced neutralization techniques include the use of settling additives such as anionic and cationic polymers to improve separation efficiency [3]. Anionic polymers like Infinity PS 3040 at dosages of 0.0185 wt% (dry basis) have been shown to increase crude tall oil yield to 57.1% with improved acid numbers of 142 mg KOH/g oil [3].

Table 2: Acidulation and Neutralization Parameters

ParameterValue RangeOptimal ConditionsProcess Impact
Acidulation temperature90-100°C95-100°CMaintains fluidity for mixing
Sulfuric acid concentration93-98% H2SO496-98% H2SO4Ensures complete acidulation
Sulfuric acid consumption200-300 kg/ton CTO250-280 kg/ton CTONeutralizes all soap components
pH target2.5-4.03.0-4.0Optimal for phase separation
Reaction time20-120 minutes60-90 minutesComplete reaction time
Settling time2-24 hours8-12 hoursClear phase separation
Crude tall oil yield95-98%96-97%Maximum recovery efficiency
Water content in product<0.5%<0.3%Product quality specification

Optimization of Saponification Conditions

The conversion of tall oil pitch to its potassium salt form requires careful optimization of saponification conditions to maximize yield and product quality. The saponification process involves treating tall oil pitch with potassium hydroxide solutions at concentrations ranging from 10-50%, with optimal conditions utilizing 25-35% KOH solutions [8] [9]. The reaction temperature is maintained between 220-280°C, with optimal performance achieved at 240-260°C [9] [10].

The molar ratio of potassium hydroxide to acids is critical for complete saponification, typically ranging from 1.5-3.0:1, with optimal conditions employing a 2.0-2.5:1 ratio to ensure stoichiometric excess [9]. The saponification reaction time varies from 2-8 hours, with 4-6 hours being optimal for complete conversion while preventing thermal degradation [10]. Mixing intensity is maintained at 400-600 rpm to ensure uniform heat transfer and contact between reactants [9].

The saponification process is conducted under controlled pressure conditions of 2-3 bar to prevent volatilization of components and maintain reaction efficiency [9]. The neutralization degree is targeted at 95-100% to maximize salt formation while minimizing unreacted acid content [9]. Temperature control is particularly critical, as temperatures below 220°C result in incomplete saponification, while temperatures above 280°C may cause thermal degradation of the product [10].

The saponification reaction mechanism involves the breakdown of fatty acid esters present in tall oil pitch, with approximately 35-40% of the pitch consisting of fatty acid esters, mainly as sitosterol esters [11]. The molecular weight considerations are important, as fatty acids have an average molecular weight of 282, while β-sitosterol has a molecular weight of 414, resulting in ester molecular weights of approximately 678 [11].

Table 3: Saponification Optimization Parameters

ParameterValue RangeOptimal ConditionsQuality Impact
Potassium hydroxide concentration10-50% KOH solution25-35% KOH solutionEnsures complete saponification
Saponification temperature220-280°C240-260°COptimal reaction kinetics
Reaction time2-8 hours4-6 hoursComplete conversion time
Molar ratio (KOH:acids)1.5-3.0:12.0-2.5:1Stoichiometric excess for completion
Mixing intensity200-800 rpm400-600 rpmUniform mixing and heat transfer
Pressure conditions1-5 bar2-3 barPrevents volatilization
Neutralization degree90-105%95-100%Maximizes salt formation
Product moisture content1-5%2-3%Product stability

Industrial-Scale Purification and Distillation Methods

Industrial-scale purification of tall oil pitch involves sophisticated distillation processes conducted under deep vacuum conditions to prevent thermal degradation of heat-sensitive components. The distillation process typically operates at vacuum pressures of 1-10 mmHg, with optimal conditions maintaining 1-5 mmHg to minimize operating temperatures while achieving effective separation [12] [13].

The distillation temperature range of 220-280°C is maintained throughout the process, with optimal conditions targeting 240-260°C for maximum separation efficiency [14] [13]. Feed preheating to 120-170°C, optimally 140-160°C, reduces energy consumption and improves process efficiency [12]. Modern industrial distillation systems employ 15-20 column stages with reflux ratios of 1.0-2.0 to achieve adequate separation while maintaining product purity [13].

The distillation process sequence typically includes dehydration, depitching, rosin distillation, heads distillation, and fatty acid distillation [12]. Depitching is accomplished using either traditional stripper columns with direct superheated steam or thin film evaporators that spread tall oil over heated surfaces with rotating blades [15]. Thin film evaporators offer the advantage of shorter residence times, while stripper columns provide superior heat transfer characteristics [15].

Industrial distillation systems utilize hot oil circulation heated in furnaces that burn heads oil and ejector oil, making the process thermally self-sufficient [13]. The pitch separation efficiency ranges from 85-95%, with optimal conditions achieving 90-93% separation efficiency [13]. Heat transfer coefficients of 800-1200 W/m²K are maintained for efficient heat transfer, with residence times of 45-75 minutes preventing thermal degradation [13].

Modern process control systems employ model predictive control (MPC) to optimize distillation operations, achieving production levels 8% higher than manual controls while maintaining uniform product quality [13]. The implementation of advanced process control has been demonstrated to improve operational stability and reduce operator workload significantly [13].

Table 4: Industrial Distillation Parameters

ParameterValue RangeOptimal ConditionsProcess Benefits
Vacuum pressure1-10 mmHg1-5 mmHgPrevents thermal degradation
Distillation temperature220-280°C240-260°COptimal volatilization
Feed preheating temperature120-170°C140-160°CReduces energy consumption
Column stages10-25 stages15-20 stagesAdequate separation efficiency
Reflux ratio0.5-3.01.0-2.0Product purity control
Residence time30-120 minutes45-75 minutesPrevents overheating
Heat transfer coefficient500-1500 W/m²K800-1200 W/m²KEfficient heat transfer
Pitch separation efficiency85-95%90-93%Maximum product recovery

Quality Control Parameters and Impurity Profiling

Quality control of tall-oil pitch, potassium salt requires comprehensive analysis of multiple parameters to ensure product consistency and performance. The acid number, determined by ASTM D664, typically ranges from 45-65 mg KOH/g and serves as a primary indicator of the acid content level [16] [17]. The saponification number, measured by ASTM D94, ranges from 80-120 mg KOH/g and indicates the total saponifiable matter content [18] [19].

Moisture content analysis using ASTM D95 must be maintained below 0.5% to prevent water contamination and ensure product stability [17]. Ash content, determined by ASTM D482, should remain below 0.3% to minimize inorganic impurities that could affect product performance [17]. Density measurements at 25°C using ASTM D1298 typically range from 0.95-1.05 g/cm³, serving as an indicator of product purity [16] [17].

Viscosity measurements at 100°C using ASTM D445 provide information about flowability characteristics, with acceptable ranges of 50-200 mPa·s [17]. Potassium content analysis using ICP-OES determines the neutralization degree, with typical values ranging from 5-15% by weight [17]. Free fatty acid content, analyzed using ASTM D5974, indicates the extent of unreacted acid components, typically ranging from 25-35% [17].

The impurity profile of tall oil pitch requires detailed analysis to understand the impact on saponification efficiency and product quality. Unsaponifiable matter, determined by solvent extraction followed by GC-MS analysis, typically comprises 25-35% of the pitch composition and significantly reduces saponification efficiency [20] [21]. Rosin acids, analyzed by methylation followed by GC-MS, contribute 7-14% to the total composition and affect the acid number [20] [21].

Sterol content, determined by specialized GC-MS analysis, ranges from 8-12% and represents neutral components that do not participate in saponification [20]. Hydrocarbon content, analyzed by hexane extraction and GC-FID, typically comprises 3-7% and serves to dilute active components [20]. Lignin residues, determined by the Klason lignin method, range from 0.5-2.0% and contribute to color and odor issues [20].

Table 5: Quality Control Parameters and Specifications

ParameterTest MethodSpecification RangeQuality Indicator
Acid numberASTM D66445-65 mg KOH/gAcid content level
Saponification numberASTM D9480-120 mg KOH/gTotal saponifiable matter
Moisture contentASTM D95<0.5%Water contamination
Ash contentASTM D482<0.3%Inorganic impurities
Density at 25°CASTM D12980.95-1.05 g/cm³Product purity
Viscosity at 100°CASTM D44550-200 mPa·sFlowability at temperature
Potassium contentICP-OES analysis5-15% by weightNeutralization degree
Free fatty acidsASTM D597425-35%Unreacted acid fraction

Table 6: Impurity Profile Analysis

Impurity TypeTypical Content RangeAnalysis MethodImpact on Product
Unsaponifiable matter25-35%Solvent extraction/GC-MSReduces saponification efficiency
Rosin acids7-14%Methylation/GC-MSContributes to acid number
Sterols8-12%Sterol analysis/GC-MSNeutral component
Hydrocarbons3-7%Hexane extraction/GC-FIDDilutes active components
Lignin residues0.5-2.0%Klason lignin methodColor and odor issues
Sodium compounds0.1-0.5%Atomic absorptionInterferes with potassium salt
Sulfur compounds0.2-0.8%Elemental analysisCorrosion potential
Heavy metals<100 ppmICP-MSCatalyst poisoning

Dates

Last modified: 07-20-2023

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